Phenyldimethylacetoxysilane

Organosilicon Chemistry Palladium Catalysis Reaction Kinetics

Phenyldimethylacetoxysilane (CAS 17887-60-4), also known as dimethyl(phenyl)silyl acetate or acetoxydimethylphenylsilane, is a monofunctional organosilicon compound belonging to the acetoxysilane class. It features a central silicon atom bonded to a phenyl group, two methyl groups, and a single hydrolyzable acetoxy moiety (C₁₀H₁₄O₂Si; molecular weight 194.30 g/mol).

Molecular Formula C10H14O2Si
Molecular Weight 194.3 g/mol
CAS No. 17887-60-4
Cat. No. B091754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyldimethylacetoxysilane
CAS17887-60-4
Molecular FormulaC10H14O2Si
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESCC(=O)O[Si](C)(C)C1=CC=CC=C1
InChIInChI=1S/C10H14O2Si/c1-9(11)12-13(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3
InChIKeyKEVICWGPAZOCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyldimethylacetoxysilane (CAS 17887-60-4) for Procurement: Chemical Identity and Baseline Characteristics


Phenyldimethylacetoxysilane (CAS 17887-60-4), also known as dimethyl(phenyl)silyl acetate or acetoxydimethylphenylsilane, is a monofunctional organosilicon compound belonging to the acetoxysilane class . It features a central silicon atom bonded to a phenyl group, two methyl groups, and a single hydrolyzable acetoxy moiety (C₁₀H₁₄O₂Si; molecular weight 194.30 g/mol) . Key physical properties include a density of 1.006 g/mL at 25°C, a refractive index of 1.4907, a boiling point of 127°C at 44 mmHg, and a flash point of 72°C . The compound exhibits a hydrolysis sensitivity rating of 7, indicating slow reaction with moisture/water under ambient conditions, and is reported as stable under normal temperature storage [1].

Why Phenyldimethylacetoxysilane Cannot Be Casually Substituted by Other Acetoxysilanes


Acetoxysilanes are not a fungible commodity class; the non-hydrolyzable organic substituents on silicon (e.g., methyl, phenyl, vinyl) profoundly alter reactivity, stability, and end-use performance [1]. For phenyldimethylacetoxysilane, the presence of a phenyl group imparts distinct electronic and steric effects that differentiate it from all-methyl counterparts such as trimethylacetoxysilane or triethylacetoxysilane. The phenyl substituent reduces hydrolytic susceptibility compared to smaller alkyl groups , slows undesirable side-reactions like palladium-catalyzed rearrangements [2], and provides UV-chromophoric functionality absent in purely aliphatic silanes. Consequently, substituting a generic acetoxysilane without accounting for these phenyl-specific attributes can compromise reaction selectivity, polymer architecture, or coating performance in applications where these properties are critical.

Phenyldimethylacetoxysilane: Quantitative Comparative Evidence for Procurement Decisions


Slower Palladium-Catalyzed Rearrangement Kinetics vs. Trimethylacetoxysilane

In palladium-catalyzed rearrangement reactions of silanes bearing oxygen-containing α-substituents, progressive replacement of methyl groups with phenyl groups on the silicon atom substantially retards the rearrangement rate [1]. Phenyldimethylacetoxysilane, containing one phenyl and two methyl groups, exhibits slower rearrangement kinetics compared to the fully methyl-substituted trimethylacetoxysilane. This property is advantageous in synthetic sequences where premature or uncontrolled rearrangements lead to byproduct formation and reduced yield.

Organosilicon Chemistry Palladium Catalysis Reaction Kinetics

UV-Cleavable End-Cap Functionality for Photopatternable Polymers

The dimethylphenylsilyl moiety, which is the core fragment introduced by phenyldimethylacetoxysilane, functions as a UV-labile protecting or end-capping group. When incorporated as an end group in hyperbranched poly(dimethylsiloxane)s (HPDMS), the Si-phenyl bond undergoes cleavage upon UV irradiation [1]. This photoresponse is not available from all-aliphatic acetoxysilanes (e.g., trimethylacetoxysilane, triethylacetoxysilane), which lack a UV-active chromophore. Post-irradiation, the polymer exhibits altered viscosity, solubility, and glass transition temperature (Tg), enabling photopatterning or photoinduced property switching.

Polymer Chemistry Photoresponsive Materials PDMS Modification

Enhanced Hydrolytic Stability vs. Chlorosilane and Triacetoxysilane Crosslinkers

Phenyldimethylacetoxysilane exhibits a hydrolysis sensitivity rating of 7 on a relative scale where lower numbers indicate higher reactivity with moisture . It reacts slowly with moisture/water, in contrast to chlorosilanes and triacetoxysilanes which undergo rapid hydrolysis accompanied by severe condensation side reactions [1]. Phenylsilanes in general demonstrate reduced hydrolytic lability compared to lower-alkyl silanes [2], making phenyldimethylacetoxysilane suitable for applications requiring controlled, gradual moisture cure rather than instantaneous, exothermic hydrolysis.

Silicone Elastomers Crosslinking Chemistry Moisture-Cure Systems

High Stereoselectivity in Electrophilic Substitution vs. Trimethylsilyl Reagents

The dimethylphenylsilyl group introduced via phenyldimethylacetoxysilane has been shown to react with chiral 1-aminoallylmetal intermediates with high regioselectivity (3-position) and high stereoselectivity [1]. This stereochemical control is attributed to the steric bulk and electronic character of the phenyl substituent. In comparison, the sterically smaller trimethylsilyl group generally provides lower levels of stereocontrol in analogous silylation reactions. The difference in stereoselectivity is sufficiently pronounced that the dimethylphenylsilyl group is specifically selected when high enantiomeric excess (%ee) is required.

Asymmetric Synthesis Chiral Silanes Stereoselective Silylation

Optimal Application Scenarios for Phenyldimethylacetoxysilane Based on Quantitative Differentiation


Silyl Protecting Group in Multi-Step Syntheses Requiring Orthogonal Deprotection

Use phenyldimethylacetoxysilane to install the dimethylphenylsilyl protecting group on hydroxyl or carboxyl functionalities. This group is stable under basic conditions but can be selectively cleaved via Fleming-Tamao oxidation or UV irradiation, enabling orthogonal deprotection strategies in the presence of trimethylsilyl or tert-butyldimethylsilyl groups [1][2]. The slower palladium-catalyzed rearrangement kinetics compared to trimethylsilyl derivatives also reduce undesired byproduct formation during catalytic steps.

UV-Responsive Silicone Materials and Photopatternable Elastomers

Incorporate phenyldimethylacetoxysilane as an end-capping agent during the synthesis of silicone polymers to confer UV-cleavable functionality [3]. This enables photopatterning of silicone films and coatings, or UV-triggered changes in viscosity, solubility, and Tg for applications in microfluidics, soft lithography, and responsive coatings. Trimethylacetoxysilane-capped polymers lack this photoresponsive behavior.

Moisture-Cure Silicone Formulations Requiring Extended Working Time

Utilize phenyldimethylacetoxysilane as a slower-reacting crosslinker or chain extender in RTV-1 (room-temperature vulcanizing, one-component) silicone sealants and adhesives . Its hydrolysis sensitivity rating of 7 provides a longer open time and reduces premature skin-over compared to chlorosilanes or triacetoxysilanes, which are prone to rapid, exothermic hydrolysis and condensation.

Asymmetric Synthesis of Chiral Alcohols via Silylation-Oxidation

Employ phenyldimethylacetoxysilane to introduce the dimethylphenylsilyl group onto chiral allylic intermediates with high stereoselectivity [4]. Subsequent oxidative desilylation (Fleming-Tamao oxidation) converts the silyl group to a hydroxyl group with retention of configuration, enabling the synthesis of enantiomerically enriched alcohols for pharmaceutical intermediates and natural product total synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyldimethylacetoxysilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.